2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18349416
InChI: InChI=1S/C21H23N5O3/c1-13-4-3-5-15(10-13)25-20-16(19(22)28)12-24-21(26-20)23-9-8-14-6-7-17(27)18(11-14)29-2/h3-7,10-12,27H,8-9H2,1-2H3,(H2,22,28)(H2,23,24,25,26)
SMILES:
Molecular Formula: C21H23N5O3
Molecular Weight: 393.4 g/mol

2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide

CAS No.:

Cat. No.: VC18349416

Molecular Formula: C21H23N5O3

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide -

Specification

Molecular Formula C21H23N5O3
Molecular Weight 393.4 g/mol
IUPAC Name 2-[2-(4-hydroxy-3-methoxyphenyl)ethylamino]-4-(3-methylanilino)pyrimidine-5-carboxamide
Standard InChI InChI=1S/C21H23N5O3/c1-13-4-3-5-15(10-13)25-20-16(19(22)28)12-24-21(26-20)23-9-8-14-6-7-17(27)18(11-14)29-2/h3-7,10-12,27H,8-9H2,1-2H3,(H2,22,28)(H2,23,24,25,26)
Standard InChI Key MIJBQCMTXLNOTK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide is systematically named to reflect its substituents:

  • A pyrimidine ring substituted at positions 2, 4, and 5.

  • A 4-hydroxy-3-methoxyphenethylamino group at position 2.

  • An m-tolylamino group at position 4.

  • A carboxamide moiety at position 5.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₁H₂₃N₅O₃
Molecular Weight393.4 g/mol
CAS Registry Number643088-78-2
SynonymsCHEMBL388357, VC18349416

The compound’s structural complexity arises from its multiple aromatic and amine-functionalized groups, which may facilitate interactions with biological targets such as enzymes or receptors.

Spectroscopic and Physicochemical Properties

While experimental data on solubility, logP, and spectral characteristics (e.g., NMR, IR) are unavailable, predictive models suggest moderate solubility in polar solvents due to the carboxamide and phenolic hydroxyl groups. The presence of methoxy and aromatic substituents likely contributes to a logP value indicative of moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Structural Elucidation

Hypothetical Synthesis Pathways

Although no explicit protocols for synthesizing 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide exist, its preparation may involve sequential nucleophilic substitutions on a preformed pyrimidine scaffold. A plausible route could include:

  • Pyrimidine Core Formation: Condensation of thiourea derivatives with β-keto esters to yield 5-carboxamide pyrimidines.

  • Amination at Position 2: Reaction with 4-hydroxy-3-methoxyphenethylamine under Mitsunobu or Ullmann coupling conditions.

  • Introduction of m-Tolylamino Group: Buchwald-Hartwig amination at position 4 using m-toluidine.

Table 2: Potential Reagents and Conditions

StepReaction TypeReagents/Conditions
1CyclocondensationThiourea, Ethyl acetoacetate, HCl
2Nucleophilic Substitution4-Hydroxy-3-methoxyphenethylamine, DIAD, Ph₃P
3Aminationm-Toluidine, Pd₂(dba)₃, Xantphos

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring precise functionalization at positions 2, 4, and 5.

  • Stability of Substituents: Protecting phenolic hydroxyl groups during amination steps.

  • Purification: Separating regioisomers due to the pyrimidine ring’s symmetry.

Biological Activity and Mechanistic Insights

Putative Targets in Medicinal Chemistry

Pyrimidine derivatives are known to inhibit enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase. For this compound:

  • The carboxamide group may hydrogen-bond to catalytic residues in DHFR.

  • The m-tolylamino moiety could occupy hydrophobic pockets in enzyme active sites.

  • The phenethylamino group might enhance blood-brain barrier penetration, suggesting CNS applications.

Table 3: Hypothetical Target Profiles

TargetPotential Interaction Mechanism
Dihydrofolate ReductaseCompetitive inhibition of folate binding
Tyrosine KinasesAllosteric modulation via SH2 domain
Nuclear ReceptorsLigand-binding domain occupancy

Comparative Analysis with Analogues

Structurally related compounds, such as methotrexate (a DHFR inhibitor), share the pyrimidine-carboxamide motif but lack the phenolic substituents. The hydroxy-methoxy groups in 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide may confer improved solubility over methotrexate, potentially reducing toxicity.

Pharmacokinetic and Toxicity Considerations

ADMET Predictions

  • Absorption: High gastrointestinal absorption predicted due to moderate logP (~3.28).

  • Metabolism: Susceptible to CYP450 oxidation (CYP3A4, CYP2C19), necessitating coadministration with enzyme inhibitors.

  • Toxicity: Potential hepatotoxicity from quinone metabolites derived from phenolic oxidation.

Formulation Strategies

To mitigate solubility limitations, prodrug approaches (e.g., phosphate esters of the phenolic hydroxyl) or nanoparticle encapsulation could enhance bioavailability.

Future Research Directions

Priority Investigations

  • Synthesis Optimization: Develop regioselective routes using flow chemistry or enzyme-mediated reactions.

  • In Vitro Screening: Evaluate inhibitory activity against DHFR, kinases, and cancer cell lines.

  • In Vivo Studies: Assess pharmacokinetics in rodent models, focusing on CNS penetration.

Collaborative Opportunities

  • Computational Chemistry: Molecular docking studies to refine target hypotheses.

  • Medicinal Chemistry: Structure-activity relationship (SAR) studies via substituent variation.

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